molecular formula C18H18O6 B1437183 4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate CAS No. 33926-25-9

4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate

Cat. No. B1437183
CAS RN: 33926-25-9
M. Wt: 330.3 g/mol
InChI Key: NRRSSIQKLMBWJB-UHFFFAOYSA-N
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Description

“4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” is a chemical compound with the molecular formula C18H18O6 . It is a solid substance at 20 degrees Celsius . This compound has been gaining significant attention in several fields of research and industry.


Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” contains a total of 43 bonds. These include 25 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 carbonate (-thio) derivative, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” are as follows: It is a white to light yellow powder to crystal . The melting point ranges from 105.0 to 108.0 °C .

Scientific Research Applications

Synthesis of Organic Carbonates from Alcoholysis of Urea

Organic carbonates, including linear types like dimethyl carbonate (DMC) and diethyl carbonate (DEC), are pivotal in synthesizing industrial compounds like monomers, polymers, surfactants, and plasticizers. They also serve as fuel additives. Recent advancements have shifted towards non-phosgene methods, such as alcoholysis of urea, for synthesizing organic carbonates due to environmental and safety concerns. This method is highlighted for its use of inexpensive raw materials, favorable thermodynamics, and potential for CO2 utilization and sequestration, presenting a sustainable approach to organic carbonate production (Shukla & Srivastava, 2017).

Polycarbonates via Ring-Opening Polymerization

The synthesis of polycarbonates through ring-opening polymerization (ROP) of cyclic carbonates offers a green alternative in polymer science. This method enables precise control over material properties such as molecular weight and composition. Cyclic carbonates derived from renewable sources, like glycerol carbonate, are particularly significant as they provide an environmentally friendly option for synthesizing polycarbonates, highlighting the potential of organic carbonates in developing sustainable materials (Baki, Dib, & Sahin, 2022).

Chemical Fixation and Conversion of CO2

The chemical fixation of CO2 into cyclic and cage-type metal carbonates represents an innovative approach to address environmental challenges. This process not only contributes to the development of novel materials based on mono- and polycarbonate metal cores but also emphasizes the role of CO2 as a resource for sustainable chemistry. The diverse molecular structures of metal carbonates derived from CO2 fixation underscore the potential of organic carbonates in environmental remediation and material science (Sołtys-Brzostek et al., 2017).

Ionic Liquids as Catalysts for Carbonate Production

Ionic liquids serve as innovative catalysts for the conversion of CO2 to linear and cyclic carbonates, showcasing the versatility of organic carbonates in chemical synthesis. This review highlights the progress in using ionic liquids and related catalytic systems for efficient production of dimethyl carbonate, underlining the importance of organic carbonates in utilizing CO2 for chemical production (Chaugule, Tamboli, & Kim, 2017).

Safety And Hazards

The safety data sheet (SDS) for “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” was not available in the resources I found . Therefore, it’s recommended to handle this compound with care, using appropriate personal protective equipment, and to avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

(4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-3-21-14-9-11-15(12-10-14)23-17(19)13-5-7-16(8-6-13)24-18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRSSIQKLMBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659901
Record name 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate

CAS RN

33926-25-9
Record name 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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